2-(1-Piperazinyl)-benzenethiol Hydrochloride
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Overview
Description
2-(1-Piperazinyl)-benzenethiol Hydrochloride is a chemical compound that features a piperazine ring attached to a benzenethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinyl)-benzenethiol Hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivatives.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions and the use of solid-phase synthesis techniques . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperazinyl)-benzenethiol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted piperazine derivatives from nucleophilic substitution .
Scientific Research Applications
2-(1-Piperazinyl)-benzenethiol Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Piperazinyl)-benzenethiol Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring is known to interact with dopamine and serotonin receptors, which may explain its potential antipsychotic effects . Additionally, the thiol group can form disulfide bonds, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with similar structural features, used as an antipsychotic agent.
Piperidine derivatives: Compounds with a similar piperazine ring, widely used in pharmaceuticals.
Uniqueness
2-(1-Piperazinyl)-benzenethiol Hydrochloride is unique due to the presence of both the piperazine ring and the benzenethiol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C10H15ClN2S |
---|---|
Molecular Weight |
230.76 g/mol |
IUPAC Name |
2-piperazin-1-ylbenzenethiol;hydrochloride |
InChI |
InChI=1S/C10H14N2S.ClH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H |
InChI Key |
OKBSQUPRDHPILF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2S.Cl |
Origin of Product |
United States |
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